molecular formula C4H7N3O B3390468 4-Azidobutanal CAS No. 99545-47-8

4-Azidobutanal

Cat. No.: B3390468
CAS No.: 99545-47-8
M. Wt: 113.12 g/mol
InChI Key: GUKMTOCDCXCCTM-UHFFFAOYSA-N
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Description

Contextualization within Azide (B81097) and Aldehyde Functional Group Chemistry

The chemical behavior of 4-azidobutanal is a direct reflection of the distinct properties of its azide and aldehyde moieties. The azide group (–N₃) is a highly energetic and versatile functional group. It is well-known for its participation in a variety of powerful transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry." These reactions are characterized by their high efficiency, selectivity, and biocompatibility. Furthermore, azides can be readily reduced to primary amines, providing a gateway to a vast range of nitrogen-containing compounds.

The aldehyde group (–CHO), on the other hand, is a classic electrophilic functional group in organic chemistry. It readily undergoes nucleophilic attack, participating in reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination. This reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the extension and diversification of molecular scaffolds.

The presence of both these functional groups in a single molecule, as in this compound, creates a powerful synthetic tool. The azide offers a "clickable" handle for bioconjugation or the introduction of other molecular fragments, while the aldehyde provides a site for traditional carbonyl chemistry, allowing for the construction of more complex structures.

Significance of Multifunctional Building Blocks in Synthetic Design

Bifunctional molecules like this compound are instrumental in fields such as drug discovery, materials science, and chemical biology. figshare.com They serve as versatile linkers for connecting different molecular entities, such as a targeting moiety and a therapeutic agent in an antibody-drug conjugate. The ability to introduce multiple functionalities in a single step significantly accelerates the discovery and development of new functional molecules.

Historical Development of Azidoaldehydes in Organic Synthesis

The exploration of organic azides dates back to the late 19th century. Early investigations into the chemistry of azides laid the groundwork for their eventual use in more complex synthetic applications. One of the earliest mentions of the reactivity of compounds containing both azide and carbonyl functionalities can be traced back to the work of Forster in 1905, who studied the decomposition of α-azido ketones and aldehydes. nih.govmdpi.com

The development of the Schmidt reaction, first reported by Karl Friedrich Schmidt in 1924, further highlighted the interplay between azides and carbonyl compounds, demonstrating their ability to undergo rearrangement to form amides. figshare.com While these early studies did not focus on the synthesis and isolation of stable azidoaldehydes as synthetic building blocks, they provided fundamental insights into their potential reactivity.

The true emergence of azidoaldehydes as valuable synthetic tools is a more recent development, largely driven by the advent of "click chemistry" in the early 2000s. The popularization of the azide-alkyne cycloaddition reaction created a surge in demand for molecules containing an azide group for facile conjugation. The recognition that a second, orthogonally reactive group like an aldehyde could be incorporated into the same molecule opened up new avenues for the design of sophisticated molecular probes, bioconjugation reagents, and building blocks for combinatorial chemistry. While a detailed historical timeline specifically for the synthesis of this compound is not extensively documented in early literature, its utility became increasingly apparent with the growing need for bifunctional linkers in various fields of chemical research.

Detailed Research Findings

While a comprehensive body of literature solely dedicated to this compound is still developing, its synthesis and properties can be inferred from general methods and data available for similar compounds.

A plausible synthetic route to this compound involves the oxidation of the corresponding alcohol, 4-azidobutanol. This precursor can be synthesized from commercially available starting materials. The subsequent oxidation of the primary alcohol to the aldehyde can be achieved using a variety of mild oxidizing agents to avoid unwanted side reactions with the azide group.

Below are tables summarizing the key chemical and spectroscopic data for this compound, compiled from available databases.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 99545-47-8
Molecular Formula C₄H₇N₃O
Molecular Weight 113.12 g/mol
IUPAC Name This compound

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueCharacteristic Peaks
¹³C NMR Data available in spectral databases, specific shifts would be experimentally determined.
¹H NMR Expected signals would include a triplet for the aldehydic proton, and multiplets for the methylene (B1212753) protons.
IR Spectroscopy Characteristic absorptions expected around 2100 cm⁻¹ (azide stretch) and 1720 cm⁻¹ (aldehyde C=O stretch).
Mass Spectrometry Expected molecular ion peak (M⁺) at m/z = 113.06.

Further research is needed to fully elucidate the reaction scope and potential applications of this compound, but its fundamental properties position it as a valuable and promising tool for the advancement of chemical synthesis and technology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azidobutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c5-7-6-3-1-2-4-8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKMTOCDCXCCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Azidobutanal and Analogues

Retrosynthetic Analysis of 4-Azidobutanal

A retrosynthetic analysis of this compound reveals several viable synthetic pathways. The primary disconnection strategies focus on the introduction of the azide (B81097) functionality and the formation or unmasking of the aldehyde group.

Key Disconnections:

C-N Bond Disconnection: This approach disconnects the azide group, leading to a 4-substituted butanal precursor. The substituent is typically a good leaving group, such as a halide or a sulfonate ester, which can be displaced by an azide nucleophile. This retrosynthetic step suggests precursors like 4-halobutanal or 4-hydroxybutanal.

Functional Group Interconversion (FGI): This strategy involves the transformation of a different functional group into the aldehyde. For instance, the aldehyde can be derived from the oxidation of a primary alcohol (4-azidobutanol) or the reduction of a carboxylic acid derivative or a nitrile (4-azidobutyronitrile).

These primary disconnections form the basis for the classical synthetic routes discussed in the following sections.

Classical Synthetic Routes to this compound

A common and effective route to this compound involves the use of 4-hydroxybutanal or its protected forms as a starting material. The hydroxyl group can be converted to an azide via a two-step process: activation of the alcohol followed by nucleophilic substitution with an azide source.

A more direct and widely used method for the conversion of alcohols to azides is the Mitsunobu reaction . This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for substitution with an azide source like hydrazoic acid (HN₃) or diphenylphosphoryl azide (DPPA) organic-chemistry.orgwikipedia.orgmissouri.educommonorganicchemistry.comalfa-chemistry.com. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a key advantage for stereoselective syntheses organic-chemistry.orgmissouri.edu.

Alternatively, diphenylphosphoryl azide (DPPA) can be used in conjunction with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to directly convert primary and secondary alcohols to azides commonorganicchemistry.comenamine.nettcichemicals.comiiste.orgresearchgate.net. This method avoids the formation of difficult-to-remove phosphine (B1218219) oxide byproducts associated with the Mitsunobu reaction commonorganicchemistry.com.

A practical synthesis starts from 4-azidobutanol, which can be prepared from tetrahydrofuran unipr.it. The subsequent oxidation of 4-azidobutanol to this compound is a critical step. Common oxidation reagents that have been successfully employed include:

Dess-Martin Periodinane (DMP): This reagent provides a mild and efficient method for the oxidation of primary alcohols to aldehydes with high yields ub.edu.

Swern Oxidation: This method utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures, followed by the addition of a hindered base such as triethylamine. It is a reliable protocol for the synthesis of aldehydes from primary alcohols ub.edu.

A documented procedure involves the synthesis of 4-azidobutanol followed by its oxidation to this compound. The 4-azidobutanol is obtained in a multi-step synthesis starting from tetrahydrofuran, which is first converted to 4-iodobutyl benzoate. Subsequent displacement of the iodide with sodium azide and saponification of the ester yields 4-azidobutanol. This alcohol is then oxidized to this compound in quantitative yield using Dess-Martin periodinane ub.edu.

Table 1: Oxidation of 4-Azidobutanol to this compound

Oxidation MethodReagentsSolventYieldReference
Dess-Martin OxidationDess-Martin periodinaneDichloromethane (DCM)100% ub.edu
Swern OxidationOxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)Not specified ub.edu

Another classical approach involves the nucleophilic displacement of a halide from a 4-halobutanal or a suitable precursor. The synthesis often starts with a more stable precursor like 4-chlorobutanol. The hydroxyl group in 4-chlorobutanol can be oxidized to the aldehyde first, followed by the introduction of the azide. However, the direct azidation of 4-chlorobutanal can be challenging due to the reactivity of the aldehyde.

A more common strategy is to first convert the halogenated alcohol to the corresponding azido (B1232118) alcohol, followed by oxidation to the aldehyde. For instance, 4-chlorobutanol can be treated with sodium azide in a suitable solvent like dimethylformamide (DMF) to yield 4-azidobutanol via an Sₙ2 reaction. The resulting 4-azidobutanol is then oxidized to this compound as described in the previous section.

The synthesis of the precursor, 4-chlorobutanol, can be achieved by the ring-opening of tetrahydrofuran with hydrogen chloride unipr.it.

Table 2: Synthesis of 4-Azidobutanol from Halogenated Precursors

Starting MaterialReagentsProductReference
4-Iodobutyl benzoateSodium azide, then LiOH4-Azidobutanol ub.edu
4-ChlorobutanolSodium azide4-AzidobutanolGeneral knowledge

A retrosynthetic analysis also points towards the possibility of preparing this compound from a nitrile precursor. This would involve the reduction of a 4-azidobutyronitrile. The reduction of a nitrile to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

The synthesis of the required 4-azidobutyronitrile can be accomplished by the nucleophilic substitution of a halide in a 4-halobutyronitrile with sodium azide. For example, 4-chlorobutyronitrile or 4-bromobutyronitrile can serve as suitable starting materials.

While this route is theoretically sound, the stability and handling of 4-azidobutyronitrile and the subsequent partial reduction to the aldehyde require careful control of reaction conditions to avoid over-reduction to the corresponding amine or other side reactions.

Advanced and Stereoselective Synthesis of this compound Derivatives

Modern synthetic methods offer more sophisticated and controlled ways to prepare this compound and its chiral derivatives. These advanced techniques are particularly important for applications in medicinal chemistry and the synthesis of complex natural products where stereochemistry is crucial.

The synthesis of γ-azido-β-ureido ketones has been developed through a three-component condensation of acetals of 2-azidoaldehydes with urea or methylurea, followed by a reaction with sodium enolates of α-functionalized ketones acs.org. This methodology provides access to more complex structures derived from azido aldehydes.

Chemo-enzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes nih.govmdpi.comresearchgate.net. In the context of this compound and its analogues, enzymes can be employed for key steps such as stereoselective reductions, oxidations, or the formation of carbon-carbon bonds.

For the synthesis of functionalized aldehydes, multi-enzymatic cascade reactions are being explored. These cascades can involve a series of enzymatic steps, such as a Baeyer-Villiger oxidation, esterase-mediated hydrolysis, and alcohol oxidation, to convert a precursor into the desired aldehyde nih.govresearchgate.net. For instance, a ketone functionality can be oxidized to an ester by a Baeyer-Villiger monooxygenase, which is then hydrolyzed by an esterase to a primary alcohol. This alcohol can subsequently be oxidized to the aldehyde by an alcohol dehydrogenase nih.govresearchgate.net.

While specific chemo-enzymatic routes to this compound are not extensively documented, the principles of these methodologies can be applied. For example, a chemo-enzymatic approach could involve the enzymatic resolution of a racemic precursor to a chiral azido alcohol, which is then chemically oxidized to the enantiopure azido aldehyde. Alternatively, an enzyme could be used to directly and stereoselectively introduce a functional group that can be subsequently converted to the azide.

The development of such chemo-enzymatic cascades for the production of valuable aldehydes from renewable resources is an active area of research, aiming to provide greener and more sustainable synthetic pathways nih.govmdpi.comresearchgate.netrsc.org.

Asymmetric Catalysis in Azidoaldehyde Synthesis

The introduction of chirality into molecules containing an azidoaldehyde scaffold is of significant interest for the synthesis of enantiomerically pure bioactive compounds. Asymmetric catalysis offers a powerful tool to achieve this, enabling the creation of stereocenters with high selectivity. While direct asymmetric synthesis of this compound is not extensively documented, methodologies developed for analogous α-azidoaldehydes and related structures demonstrate the potential of this approach.

One prominent strategy involves the asymmetric aldol (B89426) reaction, where a chiral catalyst directs the enantioselective formation of a new carbon-carbon bond. For instance, the direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with various aldehydes has been successfully catalyzed by chiral Nickel(II)-BINAP complexes. This methodology provides access to anti-α-azido-β-silyloxy adducts with excellent stereocontrol and in high yields, which are precursors to chiral β-hydroxy-α-amino acids. The application of such catalytic systems to precursors of this compound could pave the way for chiral derivatives.

Organocatalysis represents another key pillar of asymmetric synthesis. Chiral aldehydes themselves can act as catalysts, enabling enantioselective transformations of amines. Furthermore, chiral secondary amines, such as proline and its derivatives, are effective organocatalysts for the α-functionalization of aldehydes and ketones. researchgate.net These catalysts operate through the formation of chiral enamines or iminium ions, which then react with electrophiles. The enantioselective α-azidation of aldehydes, a direct route to chiral α-azidoaldehydes, can be envisioned using this technology with an appropriate azide source. The table below summarizes representative results from an asymmetric aldol reaction using an azido-containing substrate, illustrating the high levels of stereocontrol achievable.

Aldehyde SubstrateCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
Benzaldehyde (B42025)595>95:598
4-Nitrobenzaldehyde298>95:599
2-Naphthaldehyde594>95:597
3-Thiophenecarboxaldehyde685>95:596

Table 1. Enantioselective Aldol Reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with Aromatic Aldehydes Catalyzed by a [Tol-BINAP]Ni(II) Complex. Data sourced from related studies on asymmetric azido-functionalization.

Stereocontrolled Functionalization

Beyond the initial asymmetric synthesis, the stereocontrolled functionalization of existing azidoaldehydes or their precursors is crucial for elaborating more complex molecular architectures. This involves reactions that proceed with high diastereoselectivity, often guided by existing stereocenters or chiral reagents and catalysts.

For molecules containing both azide and aldehyde functionalities, the aldehyde group can be a handle for various stereoselective transformations. For example, subsequent reduction, alkylation, or olefination reactions can be controlled to produce specific diastereomers. Chiral cyclopentadienyl (Cp) ligands have been shown to be effective in controlling stereochemistry in metal-catalyzed C-H functionalization reactions, a technique that could be adapted for the modification of azidoaldehyde derivatives. libretexts.org

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, offers a powerful avenue for stereocontrolled functionalization. researchgate.netijcps.org For instance, ketoreductases (KREDs) can reduce a ketone with high enantioselectivity, establishing a key stereocenter. A hypothetical chemoenzymatic route to a chiral analogue of this compound could involve the enzymatic reduction of a corresponding azidoketone precursor, followed by chemical transformations. This approach leverages the exquisite selectivity of enzymes to create chiral building blocks that are then used in conventional synthesis. researchgate.net

The following table outlines a conceptual chemoenzymatic approach for resolving a racemic precursor, demonstrating how enzymes can be used to achieve high enantiomeric excess.

EnzymeSubstrateProductConversion (%)Enantiomeric Excess of Product (ee, %)Enantiomeric Excess of Remaining Substrate (ee, %)
Lipase PS Amano IM (Burkholderia cepacia)(±)-4-hydroxy-tetrahydropyridine derivative(R)-ester~509594 (for (S)-alcohol)
Novozym 435 (Candida antarctica)(±)-4-hydroxy-tetrahydropyridine derivative(R)-ester~50>99>99 (for (S)-alcohol)

Table 2. Example of Enzymatic Kinetic Resolution of a Racemic Alcohol, a Strategy Applicable to Precursors of Chiral Azido-alcohols and subsequent aldehydes. Data adapted from studies on chemoenzymatic resolutions. ijrpr.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of this compound, these principles can be applied to improve safety, sustainability, and efficiency.

One of the core tenets of green chemistry is the reduction or elimination of organic solvents, which often contribute significantly to chemical waste and environmental pollution. researchgate.netijrpr.com Solvent-free, or solid-state, reactions can offer numerous advantages, including reduced pollution, lower costs, and simpler processing. cmu.edu

Reactions such as the Claisen-Schmidt condensation, a type of aldol condensation, have been successfully performed under solvent-free conditions by grinding the reactants with a solid base like sodium hydroxide (B78521). nih.govrsc.org This approach can lead to quantitative yields of the desired product. A potential green synthesis of a this compound analogue could involve a solvent-free aldol condensation between an appropriate azide-containing carbonyl compound and another aldehyde or ketone, activated by grinding or microwave irradiation. oatext.com Microwave-assisted synthesis, in particular, can accelerate reaction rates under solvent-free conditions, leading to cleaner reactions and higher yields in shorter times. oatext.com

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. wikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they minimize the generation of waste byproducts. acs.org

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, has emerged as a powerful technology for modern organic synthesis. mdpi.comcam.ac.ukbeilstein-journals.org This approach offers significant advantages in terms of safety, scalability, and process control, which are particularly relevant for the synthesis of compounds like this compound.

The use of azides in chemical synthesis is often hampered by the potential instability and explosive nature of organic azides. researchgate.net Flow chemistry mitigates these risks by ensuring that only small quantities of the hazardous material are present in the reactor at any given time. nih.gov Acyl azides, for example, can be generated and reacted in situ within a continuous-flow system, avoiding their isolation and accumulation. researchgate.net A similar strategy could be employed for the synthesis of this compound, where the azidation step is performed in a flow reactor, enhancing the safety of the process.

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next. flinders.edu.au This eliminates the need for isolation and purification of intermediates, saving time, resources, and reducing waste. mdpi.com A continuous-flow synthesis of this compound could integrate the formation of the carbon skeleton, the introduction of the azide functionality, and subsequent functional group manipulations into a single, automated process. magritek.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can also lead to higher yields and purities compared to batch processing. nih.gov

Reactivity and Mechanistic Investigations of 4 Azidobutanal

Azide (B81097) Group Reactivity in 4-Azidobutanal

The azide group (-N₃) is a high-energy functional group known for its participation in a variety of powerful and selective chemical reactions. In this compound, this moiety serves as a handle for diverse conjugations and molecular constructions.

Cycloaddition Reactions (e.g., Huisgen Cycloadditions, Strain-Promoted Azide-Alkyne Cycloaddition)

The azide group of this compound is an archetypal 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions. The most prominent of these is the Huisgen cycloaddition, specifically the reaction between an azide and an alkyne to form a stable 1,2,3-triazole ring. This transformation has become a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. ijrpc.com

Huisgen 1,3-Dipolar Cycloaddition: The classical Huisgen cycloaddition requires elevated temperatures. However, the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized this process, allowing it to proceed with high efficiency at room temperature. ijrpc.com In this reaction, Cu(I) acts as a catalyst to activate a terminal alkyne, facilitating its reaction with the azide group of a molecule like this compound. This reaction is highly specific for terminal alkynes and is tolerant of a wide array of other functional groups, including the aldehyde present in this compound. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cnnih.gov This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DIBO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne partner. researchgate.net The high ring strain of the cycloalkyne provides the necessary activation energy for the cycloaddition to occur spontaneously with an azide, such as the one in this compound, without the need for a catalyst. magtech.com.cn The rate of SPAAC is highly dependent on the structure and strain of the cycloalkyne. nih.gov

The table below summarizes representative azide-alkyne cycloaddition reactions.

Reaction Type Azide Reactant Alkyne Reactant Conditions Product
CuAACThis compoundPhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbate1-Phenyl-4-(3-formylpropyl)-1H-1,2,3-triazole
SPAACThis compoundDibenzocyclooctyne (DIBO)Catalyst-free, Room Temp.Triazole-linked DIBO-butanal conjugate
Intramolecularα-Azido aldehyde-propiolic acid adduct(Internal Alkyne)HeatTriazolo-fused dihydrooxazinone

This table presents generalized reaction examples based on established azide reactivity.

Staudinger Ligation and Derivatives

The Staudinger ligation is a highly chemoselective reaction that forms a stable amide bond between a phosphine (B1218219) and an azide. sigmaaldrich.comnih.gov The reaction proceeds in two conceptual steps. First, the phosphine, typically a triarylphosphine, attacks the terminal nitrogen of the azide in this compound, leading to the loss of dinitrogen (N₂) and the formation of an aza-ylide intermediate (an iminophosphorane). sigmaaldrich.com

In the classic Staudinger reduction, this aza-ylide is simply hydrolyzed to yield a primary amine and the corresponding phosphine oxide. However, in the Staudinger ligation, the phosphine reagent is engineered with an ortho-ester group (or other suitably positioned electrophilic trap). The initially formed aza-ylide undergoes a rapid intramolecular rearrangement and hydrolysis sequence to form a stable amide bond, covalently linking the two molecules. sigmaaldrich.com This reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, making it invaluable for chemical biology applications. rsc.org The azide group of this compound is an ideal substrate for this transformation. smolecule.com

Azide Reduction and Subsequent Amine Chemistry

The azide group is a stable precursor to a primary amine. The reduction of the azide in this compound to form 4-aminobutanal (B194337) can be achieved through several reliable methods:

Staudinger Reduction: As mentioned above, the reaction of this compound with a phosphine like triphenylphosphine (B44618), followed by hydrolysis of the intermediate aza-ylide, efficiently yields 4-aminobutanal and triphenylphosphine oxide. sigmaaldrich.com

Catalytic Hydrogenation: This method involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This process reduces the azide to the amine with the liberation of nitrogen gas. smolecule.com

The resulting product, 4-aminobutanal, is a bifunctional molecule containing a nucleophilic primary amine and an electrophilic aldehyde. The primary amine exhibits typical reactivity, readily participating in reactions such as:

Alkylation: Reaction with alkyl halides to form secondary, tertiary, and even quaternary amines. libretexts.org

Acylation: Reaction with acid chlorides or anhydrides to form stable amide bonds. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. libretexts.org

Photochemical Reactivity of the Azide Moiety

Organic azides are photochemically active. Upon irradiation with ultraviolet (UV) light, typically at wavelengths below 300 nm, the azide group of this compound can undergo decomposition with the extrusion of N₂ gas. rsc.orgresearchgate.net This process generates a highly reactive, electron-deficient intermediate known as a nitrene. rsc.orgscispace.com

The initially formed nitrene is in a singlet spin state. Singlet nitrenes are highly reactive and can undergo a variety of transformations, including:

C-H Bond Insertion: The nitrene can insert into adjacent C-H bonds, which in the case of this compound could lead to intramolecular cyclization, forming cyclic imines or amines like pyrrolidine (B122466) derivatives.

Rearrangement: The alkyl nitrene can rearrange, for example, to form an imine. scispace.com

In the absence of a reactive substrate, the singlet nitrene can relax to a more stable triplet spin state. nih.gov Triplet nitrenes have different reactivity, often behaving like diradicals. The photochemical generation of nitrenes from azides is a powerful tool in photoaffinity labeling and materials science. researchgate.net

Aldehyde Group Reactivity in this compound

The aldehyde group (-CHO) in this compound is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. smolecule.com This reactivity is fundamental to many classic organic transformations and bioconjugation strategies.

Nucleophilic Additions and Condensations (e.g., Imine, Oxime, Hydrazone Formation)

The reaction of the aldehyde in this compound with nitrogen-based nucleophiles typically proceeds via a nucleophilic addition to the carbonyl carbon, forming a tetrahedral hemiaminal-like intermediate. This is followed by the elimination of a water molecule to generate a stable C=N double bond. These condensation reactions are often catalyzed by acid.

Imine Formation: Primary amines (R-NH₂) react with this compound to form imines, also known as Schiff bases. This reversible reaction is driven to completion by the removal of water, often using a dehydrating agent or a Dean-Stark apparatus.

Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) yields an oxime. wikipedia.org Oximes are generally more stable than imines and are crystalline solids, making them useful for the characterization of aldehydes. wikipedia.orgyoutube.com

Hydrazone Formation: Hydrazine (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine) react with this compound to form hydrazones. wikipedia.org This reaction is robust and forms the basis for various derivatization and conjugation techniques in medicinal chemistry. nih.govnih.gov

The table below outlines the products from the condensation of this compound with common nitrogen nucleophiles.

Reactant Nucleophile Product Class Product Name
This compoundPrimary Amine (R-NH₂)Imine (Schiff Base)N-Alkyl-1-(azidomethyl)propan-1-imine
This compoundHydroxylamine (NH₂OH)OximeThis compound oxime
This compoundHydrazine (NH₂NH₂)HydrazoneThis compound hydrazone

This table illustrates the expected products based on the characteristic reactivity of the aldehyde functional group.

Aldol (B89426) and Related Carbon-Carbon Bond Forming Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that involves the nucleophilic addition of a ketone or aldehyde enolate to another carbonyl compound. researchgate.netwikipedia.orgmagritek.com this compound, possessing two acidic α-protons between the aldehyde and the azido-ethyl group, can readily form an enolate under basic conditions, which can then act as a nucleophile.

Self-Condensation: In the presence of a base (e.g., hydroxide (B78521) or alkoxide), this compound can undergo a self-aldol reaction. The enolate of one molecule attacks the carbonyl carbon of a second molecule, forming a β-hydroxy aldehyde. Subsequent dehydration, often promoted by heat or stronger basic/acidic conditions, can lead to the formation of an α,β-unsaturated aldehyde, specifically 2-(2-azidoethyl)-6-azidohex-2-enal.

Crossed-Aldol Reactions: To avoid complex product mixtures from self-condensation, crossed-aldol reactions are typically performed with a carbonyl partner that cannot form an enolate, such as benzaldehyde (B42025) or formaldehyde. wikipedia.org Reacting this compound with a non-enolizable aldehyde under basic conditions would lead to the selective formation of a crossed-aldol product. For instance, reaction with benzaldehyde would yield 2-(2-azidoethyl)-3-hydroxy-3-phenylpropanal. The diastereoselectivity of such reactions can often be controlled by the choice of reagents and reaction conditions. organic-chemistry.org

Below is a table summarizing potential aldol reactions involving this compound.

Enolate SourceElectrophileBaseProduct (after dehydration)
This compoundThis compoundNaOH2-(2-azidoethyl)-6-azidohex-2-enal
This compoundBenzaldehydeLDA2-(2-azidoethyl)-3-phenylacrylaldehyde
AcetoneThis compoundKOH7-azidohept-3-en-2-one

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

Olefination reactions provide a powerful means to synthesize alkenes from carbonyl compounds. The aldehyde functionality of this compound is an excellent electrophile for such transformations, reacting readily with phosphorus ylides.

Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide (a phosphorane) to convert an aldehyde into an alkene. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The stereochemical outcome depends heavily on the stability of the ylide used.

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used variation of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgyoutube.com This method offers significant advantages, including the use of more nucleophilic and less basic ylides and the easy removal of the water-soluble phosphate (B84403) byproduct. organic-chemistry.org A key feature of the HWE reaction with stabilized ylides (e.g., those containing an adjacent ester or ketone group) is its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene as the major product. wikipedia.orgnih.gov

For this compound, an HWE reaction with a stabilized phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, would produce an (E)-α,β-unsaturated ester bearing an azido (B1232118) group. This transformation is highly efficient for converting the aldehyde into a longer, functionalized alkene chain while preserving the azide moiety.

The table below illustrates representative HWE reactions with this compound.

Phosphonate ReagentBaseAlkene ProductPredominant Stereoisomer
Triethyl phosphonoacetateNaHEthyl 6-azidohex-2-enoateE
Diethyl (cyanomethyl)phosphonateKHMDS6-azidohex-2-enenitrileE
(Triphenylphosphoranylidene)acetaldehydeN/A6-azidohex-2-enalZ (with non-stabilized ylides)

Oxidations and Reductions of the Aldehyde Functionality

The aldehyde group in this compound can be chemoselectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the azide group, which is stable to many common oxidizing and reducing agents.

Reduction to Primary Alcohol: The reduction of this compound to 4-azidobutan-1-ol is readily accomplished using standard hydride reagents. broadpharm.comguidechem.com Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation, selectively reducing the aldehyde in the presence of the azide. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but are not necessary for this simple reduction and could potentially react with other functional groups if present. The resulting product, 4-azidobutan-1-ol, is a bifunctional molecule useful in click chemistry and further derivatization. broadpharm.comnih.gov

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-azidobutanoic acid , using various methods. nih.govtcichemicals.com Common oxidizing agents for this purpose include Jones reagent (CrO₃ in aqueous sulfuric acid), potassium permanganate (B83412) (KMnO₄), or milder reagents like Tollens' reagent (Ag(NH₃)₂⁺), which is a classic test for aldehydes. The product, 4-azidobutanoic acid, serves as a valuable heterobifunctional linker, with the carboxylic acid available for amide bond formation and the azide ready for cycloaddition reactions. broadpharm.com

The following table summarizes common oxidation and reduction reactions for this compound.

TransformationReagent(s)Product
ReductionSodium borohydride (NaBH₄), Methanol4-Azidobutan-1-ol
ReductionLithium aluminum hydride (LiAlH₄), THF4-Azidobutan-1-ol
OxidationJones Reagent (CrO₃, H₂SO₄, acetone)4-Azidobutanoic acid
OxidationTollens' Reagent (Ag(NH₃)₂OH)4-Azidobutanoic acid

Aminal and Acetal (B89532) Formation

To perform reactions on the azide moiety while the reactive aldehyde is present, the aldehyde must often be protected. Acetal formation is a common and effective strategy for protecting aldehydes and ketones from nucleophiles and basic conditions. libretexts.org

The reaction of this compound with two equivalents of an alcohol or one equivalent of a diol, under acidic catalysis (e.g., p-toluenesulfonic acid), leads to the formation of an acetal. Cyclic acetals, formed with diols like ethylene (B1197577) glycol or propane-1,3-diol, are particularly stable and are frequently used as protecting groups. total-synthesis.com The formation is a reversible equilibrium process, which is driven to completion by removing the water formed during the reaction, often with a Dean-Stark apparatus. libretexts.orgtotal-synthesis.com

Once protected as an acetal (e.g., 2-(3-azidopropyl)-1,3-dioxolane), the formerly aldehydic carbon is inert to a wide range of reagents, including Grignard reagents, hydrides, and organolithiums. libretexts.org This allows for selective chemical manipulation of the azide group. The aldehyde can be easily regenerated by hydrolysis of the acetal with aqueous acid. chem-station.com

Chemoselectivity and Orthogonal Reactivity of this compound

The presence of two distinct and chemically orthogonal functional groups—the aldehyde and the azide—makes this compound a versatile building block. The disparate reactivity of these groups allows for their selective functionalization, provided the correct reaction sequence and conditions are chosen.

Selective Functionalization of Azide in Presence of Aldehyde

To selectively modify the azide group without interference from the highly reactive aldehyde, the aldehyde must first be protected. As discussed previously, converting the aldehyde to a cyclic acetal is an effective strategy. libretexts.orglibretexts.org

A typical synthetic sequence would be:

Protection: React this compound with ethylene glycol and a catalytic amount of acid to form 2-(3-azidopropyl)-1,3-dioxolane. This acetal is stable under the neutral or basic conditions required for many azide-specific reactions.

Azide Functionalization: The azide group of the protected compound can then be selectively transformed. A prime example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," where the azide reacts with a terminal alkyne to form a stable 1,2,3-triazole ring. nih.gov

Deprotection: After the desired transformation of the azide is complete, the acetal protecting group can be removed by treatment with aqueous acid, regenerating the aldehyde functionality for subsequent reactions.

This orthogonal strategy allows for the stepwise construction of complex molecules where the azide is modified first.

Selective Functionalization of Aldehyde in Presence of Azide

Conversely, the aldehyde group can be selectively functionalized in the presence of the azide. The azide functional group is remarkably stable and non-reactive towards a wide range of conditions commonly used to modify aldehydes.

Examples of such selective transformations include:

Reductive Amination: The aldehyde can react with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield a secondary or tertiary amine, respectively. The azide group remains intact throughout this process.

Olefination Reactions: As detailed in section 3.2.3, both the Wittig and HWE reactions proceed chemoselectively at the aldehyde carbon, leaving the azide untouched.

Oxidation/Reduction: As described in section 3.2.4, the aldehyde can be selectively oxidized to a carboxylic acid or reduced to an alcohol using standard reagents without affecting the azide. broadpharm.comnih.gov

Carbonyl Additions: Nucleophiles such as Grignard reagents or organolithium compounds will add to the aldehyde carbonyl, forming a secondary alcohol. While these strong nucleophiles/bases could potentially react with the azide, the addition to the carbonyl is typically much faster, especially at low temperatures.

This inherent chemoselectivity makes this compound an excellent substrate for syntheses where the aldehyde is modified first, preserving the azide handle for later-stage conjugations via click chemistry or other azide-specific reactions. scripps.edu

Applications of 4 Azidobutanal in Complex Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds form the backbone of many pharmaceuticals, agrochemicals, and materials. 4-Azidobutanal serves as an excellent starting material for synthesizing various nitrogen-containing heterocycles, leveraging both its azide (B81097) and aldehyde functionalities in tandem or sequential reactions.

The azide group of this compound is a prime candidate for "click" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and related methodologies. These reactions are highly efficient, regioselective, and tolerant of a wide range of functional groups, forming stable 1,2,3-triazole rings sigmaaldrich.combiochempeg.comorganic-chemistry.orgwikipedia.org. While CuAAC typically involves an organic azide and an alkyne, α-azido aldehydes, including this compound, can also participate in related cycloaddition strategies. For instance, α-azido aldehydes can undergo Passerini reactions with isocyanides and propiolic acids, followed by an azide-alkyne dipolar cycloaddition, to yield triazolo-fused dihydrooxazinones acs.org. Furthermore, specific organocatalytic azide-aldehyde [3+2] cycloadditions have been developed, offering an alternative to metal-catalyzed click reactions for the synthesis of 1,4-disubstituted 1,2,3-triazoles researchgate.net. In some cases, this compound has been converted into imine derivatives which, upon reaction with ethynyllithium, have led to triazole formation beilstein-journals.org.

Table 1: Triazole-Containing Scaffolds from Azido (B1232118) Aldehydes

Substrate (Azide Component)Co-reactant (Alkyne Component)Reaction Type / CatalystProduct TypeYieldReference(s)
α-Azido Aldehyde (general)AlkyneCuAAC1,4-Disubstituted TriazoleHigh sigmaaldrich.com, biochempeg.com, organic-chemistry.org, wikipedia.org
α-Azido Aldehyde (general)Propiolic Acid, IsocyanidePasserini Rxn + Dipolar CycloadditionTriazolo-fused dihydrooxazinonesModerate to Good acs.org
This compoundEthynyllithium (derived)Imine formation + CycloadditionTriazole56% (for triazole intermediate) beilstein-journals.org
Enolizable AldehydeAryl AzideOrganocatalytic [3+2] Cycloaddition1,4-Disubstituted TriazoleExcellent researchgate.net

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form imines, a crucial step in many heterocyclic syntheses masterorganicchemistry.com. These imines, particularly when generated from molecules containing an azide group, can then participate in subsequent cyclization reactions. The Staudinger reaction, involving the reaction of azides with phosphines to form iminophosphoranes, followed by an intramolecular aza-Wittig reaction, is a powerful strategy for constructing nitrogen heterocycles ehu.esmdpi.comscispace.com. Azido aldehydes can be precursors to these iminophosphoranes, which then cyclize to form various fused and non-fused nitrogen heterocycles rsc.orgmdpi.com. For example, reactions involving azido aldehydes and other functional groups can lead to the formation of pyrrolo[1,2-a]pyrazines, diazepines, and quinoline (B57606) derivatives rsc.orgmdpi.com.

Table 2: Imine-Derived Nitrogen Heterocycles from Azido Aldehydes

Starting Material (Azide-Aldehyde)Reaction Type / StrategyCo-reactant / ConditionsProduct TypeKey IntermediateYieldReference(s)
Azido Aldehyde/Ketone (general)Staudinger/Aza-Wittig TandemVarious (e.g., anhydrides, isocyanides)Fused Heterocycles (e.g., pyrrolo[1,2-a]pyrazines, diazepines)Imine/IminophosphoraneVariable ehu.es, rsc.org
2-AzidobenzaldehydeStaudinger/Aza-WittigMeNO₂, Ketones, PPh₃Quinolines, substituted quinolinesIminophosphoraneVariable mdpi.com
Vinyl Azides (general)Aza-Wittig reactionsVariousN-HeterocyclesIminophosphoraneVariable scispace.com

The synthesis of fused heterocyclic systems often involves cascade reactions where multiple bonds are formed in a single sequence. This compound and related α-azido aldehydes are adept at participating in such reactions. Strategies combining Passerini reactions with subsequent dipolar cycloadditions can yield triazolo-fused dihydrooxazinones acs.org. More complex fused systems, such as those found in alkaloids or medicinal compounds, can be accessed through tandem reactions involving imine formation, cyclization, and often further transformations like the Staudinger/aza-Wittig sequence rsc.org. For instance, Ugi-azide reactions followed by intramolecular Heck reactions have been employed to construct tetrazolyl-tetrahydroisoquinoline scaffolds beilstein-journals.org. While specific examples leading to pyrido[4,3-d]pyrimidin-2-ones directly from this compound are not explicitly detailed in the provided literature, the general methodologies for constructing fused heterocycles from azido-aldehydes are well-established and applicable.

Table 3: Fused Ring Systems from Azido Aldehydes

Starting Material (Azide-Aldehyde)Reaction StrategyKey TransformationProduct ClassSpecific Example (if any)Reference(s)
α-Azido Aldehyde (general)Passerini Rxn + Dipolar CycloadditionAzide-alkyne cycloadditionTriazolo-fused dihydrooxazinonesN/A acs.org
N-ω-azidoalkyl moiety + aldehyde/ketoneStaudinger/Aza-Wittig TandemIntramolecular cyclizationFused Heterocycles (e.g., pyrrolo[1,2-a]pyrazines, diazepines)Tetrahydropyrrolo[1,2-a]pyrazines, Diazepines rsc.org
2-AzidobenzaldehydeStaudinger/Aza-Wittig/Michael AdditionCyclization cascadeQuinolinesSubstituted Quinolines mdpi.com
2-Bromobenzaldehyde + AzideUgi-azide + Heck ReactionTetrazole formation + CyclizationTetrazolyl-tetrahydroisoquinolinesFunctionalized tetracyclic tetrazolo-pyrazino[2,1-a]isoquinolin-6(5H)-ones beilstein-journals.org

Synthesis of Multifunctional Linkers and Spacers

The bifunctional nature of this compound makes it an attractive precursor for synthesizing specialized linkers and spacers, particularly those used in bioconjugation and materials science. The azide group can be readily employed in click chemistry for attachment to alkyne-functionalized molecules, while the aldehyde group can react with nucleophiles such as amines (via reductive amination) or aminooxy groups (forming stable oximes) interchim.frbroadpharm.comconju-probe.comlumiprobe.com. This dual reactivity allows for the creation of heterobifunctional molecules that can bridge different molecular entities or attach molecules to surfaces. For example, the 4-azidobutyl moiety has been incorporated as a spacer in various peptide and biomolecule conjugates, providing a handle for subsequent click chemistry-based modifications or immobilization nih.govacs.orgunipr.it.

Table 4: Multifunctional Linkers and Spacers Derived from Azide-Aldehyde Chemistry

Compound Class / ExampleFunctional GroupsApplicationProperties / NotesReference(s)
PEG-Azide-Aldehyde (general)Azide, Aldehyde, PEG spacerBifunctional linker, BioconjugationHydrophilic spacer, stable oxime linkage interchim.fr, conju-probe.com, lumiprobe.com
This compoundAzide, AldehydeBuilding block for linkers/spacersBifunctional synthetic handle , ub.edu, nih.gov
4-AzidobutanolAzide, AlcoholPrecursor to linkers/spacersUsed to introduce 4-azidobutyl spacer nih.gov, acs.org, unipr.it, polimi.it

Precursor to Biologically Active Small Molecules and Natural Product Analogues

This compound serves as a valuable starting material or intermediate in the synthesis of molecules with potential biological activity or in the creation of analogues of natural products. The strategic incorporation of its azido-aldehyde functionality allows for the introduction of specific chemical handles or structural motifs that are crucial for biological interactions or for mimicking natural product structures.

The aldehyde group of this compound can be readily transformed via reductive amination to introduce the azidoalkyl chain onto amino-containing molecules, such as amino acids or peptides. This strategy has been employed to prepare azide-functionalized amino acid residues for subsequent click chemistry conjugation in peptide synthesis acs.orgub.edu. The azido-aldehyde moiety has also been utilized in the total synthesis of complex natural products. For instance, this compound has been used in the synthesis of various Securinega alkaloids, demonstrating its utility in constructing complex tetracyclic skeletons researchgate.net. Furthermore, it can serve as a precursor to propargylamines, which are valuable in peptidomimetics and as intermediates for bioactive compounds beilstein-journals.org. The general reactivity of α-azido aldehydes also makes them useful for synthesizing compounds with potential pharmacological activities nih.gov.

Post-Synthetic Derivatization for Target Structures

The azide functionality present in this compound, or in molecules derived from it, serves as a potent handle for post-synthetic modifications, enabling the introduction of new functionalities or the conjugation of molecular entities. This is predominantly achieved through highly efficient and selective "click chemistry" reactions sigmaaldrich.compcbiochemres.comnih.gov. Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions are widely utilized to form stable triazole linkages, facilitating the covalent assembly of complex molecular architectures sigmaaldrich.compcbiochemres.comnih.gov. These methods allow for the conjugation of disparate molecules, such as linking complex carbohydrates with peptides or attaching reporter groups like fluorescent dyes to biopolymers nih.gov. Beyond cycloadditions, the azide group can also participate in Staudinger ligation reactions, further expanding its utility in bioconjugation and molecular modification sigmaaldrich.comnih.gov. These post-synthetic derivatization strategies are crucial for applications in target templating and labeling, where specific functionalities are introduced onto pre-existing molecular scaffolds pcbiochemres.comnih.gov. For instance, in metabolic labeling studies, azide-containing analogs can be incorporated into biological pathways, with the resulting products subsequently modified via click reactions to introduce detectable reporter groups nih.gov.

Table 1: Applications of Azide Functionality in Post-Synthetic Derivatization

Derivatization StrategyKey Reaction Type(s)Functional HandlePrimary ApplicationsKey References
BioconjugationCuAAC, SPAACAzideLabeling, molecular assembly, biopolymer modification sigmaaldrich.compcbiochemres.comnih.govnih.gov
LigationStaudinger LigationAzideBiopolymer modification, conjugation sigmaaldrich.comnih.gov
FunctionalizationClick ChemistryAzideTarget templating, introduction of reporter groups pcbiochemres.comnih.gov

Contributions to Total Synthesis Strategies

This compound has proven to be a valuable building block and intermediate in the total synthesis of various complex natural products and organic molecules. Its bifunctional nature, combining an aldehyde with an azide group, provides versatile entry points for multistep synthetic routes.

The synthesis of this compound itself has been described as challenging, with reported routes involving nucleophilic substitution of a bromide precursor followed by oxidation, or alternatively, through the ozonolysis of a hexenol derivative ru.nl. The preparation often relies on the oxidation of 4-azidobutanol, for example, using IBX cardiff.ac.ukntu.edu.sg. Beyond tetrafibricin (B119084) analogs, this compound or its close relative, 5-azidopentanal, have been utilized in synthetic methodologies (Method A and Method B) for the construction of securinanes and neosecurinanes, underscoring its role in accessing complex alkaloid structures researchgate.net.

Table 2: Role of this compound in Total Synthesis

Target Molecule/ClassRole of this compoundKey Synthetic FeaturesYield/StepsKey References
N-acetyl dihydrotetrafibricin methyl esterStarting MaterialConvergent synthesis, double allylboration2% over 21 steps nih.gov
Securinanes/NeosecurinanesBuilding Block/IntermediateMethod A/B employedNot specified researchgate.net
General SynthesisPrecursor to functionalized intermediatesOxidation of 4-azidobutanolVaries ru.nlcardiff.ac.ukntu.edu.sg

Stereoselective Transformations in the Presence of this compound

This compound plays a role in stereoselective transformations, either directly participating in stereocontrol or serving as a precursor in synthetic routes that employ such methodologies.

A significant application lies in the asymmetric synthesis of propargylamines, which are valuable as amino acid surrogates beilstein-journals.orgd-nb.info. In these transformations, this compound is first condensed with a chiral sulfinamide auxiliary, such as (S)-tert-butyl sulfinamide, to form a chiral N-sulfinylimine intermediate beilstein-journals.orgd-nb.info. Subsequent nucleophilic addition of reagents like (trimethylsilyl)ethynyllithium (B1587094) to this chiral imine allows for the formation of diastereomerically pure N-sulfinyl propargylamines beilstein-journals.orgd-nb.info. While side reactions, such as triazole formation, can occur, the controlled addition to the chiral imine is a key step in establishing stereochemistry beilstein-journals.orgd-nb.info.

Furthermore, in the context of total synthesis, strategies that incorporate this compound as a starting material often feature highly stereoselective reactions. For instance, the synthesis of tetrafibricin analogs involves multiple enantioselective double allylboration reactions, which are crucial for establishing the molecule's complex stereochemistry nih.gov. These transformations, applied to fragments derived from or incorporating the structural elements of this compound, highlight its utility in constructing stereochemically rich targets nih.gov.

Table 3: Stereoselective Transformations Involving this compound

Reaction TypeSubstrate/IntermediateChiral Control MethodResulting StereoselectivityKey References
Propargylamine SynthesisThis compound-derived N-sulfinylimineChiral sulfinamide auxiliary ((S)-tert-butyl sulfinamide)Diastereomerically pure products beilstein-journals.orgd-nb.info
Tetrafibricin Analog SynthesisThis compound (as starting material)Enantioselective double allylborationHigh diastereoselectivity (>20:1) nih.gov

Compound List

this compound

4-Azidobutanol

N-acetyl dihydrotetrafibricin methyl ester

Tetrafibricin

Securinanes

Neosecurinanes

Propargylamines

N-sulfinylimine

(S)-tert-butyl sulfinamide

(trimethylsilyl)ethynyllithium

Triazole

Alkyne

Azide

Role of 4 Azidobutanal in Chemical Biology and Bioconjugation

Design and Synthesis of Bioconjugation Reagents and Probes based on 4-Azidobutanal

Cross-linking Agents for Biomolecular Assemblies

The inherent bifunctionality of this compound positions it as a potential cross-linking agent for biomolecular assemblies. The aldehyde group can react with nucleophilic functionalities, such as amines present on proteins or nucleic acids, forming Schiff bases that can be further stabilized, for example, through reduction. Concurrently, the azide (B81097) group can participate in cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) google.comnih.govnih.gov. This dual reactivity allows this compound to bridge different molecules or different sites within a complex, facilitating the study of molecular interactions and the stabilization of supramolecular structures. While specific examples of this compound as a direct cross-linker for complex assemblies are not detailed in the provided literature, its structural features are conducive to such applications, particularly when incorporated into larger, multi-functionalized molecules google.com.

Site-Specific Modification of Peptides and Proteins Using this compound Derivatives

This compound and its derivatives are instrumental in achieving site-specific modifications of peptides and proteins, introducing azide handles for downstream labeling or conjugation ub.edud-nb.info. The reactivity of the aldehyde group allows for targeted reactions with specific amino acid residues or termini.

N-Terminal and C-Terminal Functionalization

The N-terminus of peptides and proteins, featuring a primary amine, is a common site for modification with aldehyde-containing reagents. This compound can react with the N-terminal amine via reductive amination, forming a stable linkage and introducing an azide group. This strategy is valuable for creating azide-tagged peptides or proteins without interfering with internal lysine (B10760008) residues, especially when pH conditions are carefully controlled mdpi.comnih.gov. While direct C-terminal modification by this compound is less common, strategies involving modified C-termini could potentially utilize such reagents. The use of this compound has been noted for its ability to introduce an N-(4-azidobutyl) linker, which offers a balance between reactivity and steric hindrance compared to longer or shorter ω-azido aldehydes ub.edu.

Lysine and Cysteine Residue Modification

Lysine residues, with their primary amine side chains, are also susceptible to modification by this compound through reductive amination. This reaction forms a stable secondary amine linkage, incorporating the azide moiety onto the lysine side chain mdpi.cominvivogen.comnih.gov. The selectivity for lysine modification over other nucleophilic groups, such as the N-terminus, can often be modulated by controlling the pH of the reaction environment mdpi.com. While cysteine residues are typically modified via their thiol groups using different chemistries, the aldehyde functionality of this compound could potentially be utilized in more complex strategies or with modified cysteine residues. The introduction of an azide handle via lysine modification provides a platform for subsequent bioorthogonal ligation, enabling the attachment of probes, labels, or therapeutic payloads nih.govadcreview.com.

Table 1: Peptide and Protein Modification Strategies with this compound

Target Site(s)Reaction TypeReagentIntroduced FunctionalityApplication/OutcomeReference(s)
N-terminusReductive AminationThis compoundAzideN-terminal azide labeling for subsequent click chemistry ub.edunih.gov
Lysine ResiduesReductive AminationThis compoundAzideLysine-targeted azide labeling for bioconjugation ub.edumdpi.cominvivogen.com
Peptide BackboneReductive AminationThis compoundAzideIntroduction of N-(4-azidobutyl) linker ub.edu

Nucleic Acid Functionalization and Labeling Strategies with this compound

This compound has been employed in the functionalization and labeling of nucleic acids and their analogs. In one notable application, this compound was used in a reductive amination reaction to modify peptide nucleic acids (PNAs), introducing an azide group onto the PNA backbone beilstein-journals.org. This modification allows for subsequent labeling or conjugation via click chemistry, enabling the development of PNA-based probes or therapeutic agents beilstein-journals.orgneb.comrsc.orgmirusbio.com. The ability to introduce azide handles onto nucleic acid structures is crucial for various applications, including molecular diagnostics, gene silencing, and the development of nucleic acid-based therapeutics nih.govneb.com.

Carbohydrate Chemistry and Glycoconjugate Synthesis Utilizing this compound

The synthesis of glycoconjugates, molecules formed by the covalent attachment of carbohydrates to other biomolecules or synthetic entities, is a significant area in chemical biology and drug development nih.govpageplace.de. While direct use of this compound in published carbohydrate syntheses is not extensively detailed in the provided snippets, the compound's azide functionality is highly relevant. Azido-functionalized carbohydrates are key intermediates for constructing glycoconjugates using click chemistry, allowing for the precise attachment of diverse molecular partners nih.govnih.govresearchgate.net. The aldehyde group of this compound could potentially be utilized for reactions with modified carbohydrates, such as amino sugars, to introduce the azide moiety for subsequent conjugation.

Applications in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful technique used to study enzyme function and identify protein targets by employing chemical probes that covalently label active enzyme sites ccia.org.au. Probes used in ABPP typically incorporate a reactive warhead that targets the active site and a reporter tag (e.g., a fluorophore or biotin) for detection, often linked via a "click chemistry" handle such as an azide or alkyne nih.govnih.govadcreview.com. While specific ABPP probes derived directly from this compound are not explicitly detailed in the provided search results, its bifunctional nature makes it a suitable building block for designing such probes. The aldehyde could potentially serve as a warhead or be modified into one, while the azide group provides the essential handle for reporter tag attachment via bioorthogonal ligation, enabling the detection and enrichment of targeted proteins nih.govadcreview.com.

Compound List

this compound

4-Azidobutanamine

4-Azidobutanol

4-Azidobutyric acid

tert-butyl N-(4-azidobutyl)carbamate

Peptide Nucleic Acid (PNA)

Nile red

Contributions of 4 Azidobutanal to Materials Science and Polymer Chemistry

Monomer for Polymer Synthesis via Azide-Alkyne Click Polymerization

The azide (B81097) group of 4-Azidobutanal makes it a valuable monomer for constructing polymers through azide-alkyne click polymerization. This methodology allows for the precise control over polymer architecture and composition, leading to materials with well-defined properties rsc.orgsigmaaldrich.comresearchgate.net.

In the synthesis of linear polymers, this compound can be reacted with complementary alkyne-functionalized monomers. The CuAAC reaction, for instance, efficiently couples these monomers via the formation of a stable 1,2,3-triazole linkage, creating a polymer backbone nih.govnih.govrsc.org. This approach enables the creation of polymers with tailored molecular weights and repeating units. The aldehyde functionality can either be preserved along the polymer backbone for subsequent modifications or participate in other polymerization mechanisms if designed appropriately. For example, the reaction of a diazide with a dialkyne monomer, or vice versa, using this compound as one of the components, can yield linear polytriazoles rsc.orgrsc.org.

Dendrimers and hyperbranched polymers are characterized by their highly branched, three-dimensional structures, which confer unique properties such as low viscosity, high solubility, and a high density of terminal functional groups sigmaaldrich.comscielo.orgnih.gov. Click chemistry is a powerful tool for constructing these complex architectures. This compound, with its azide group, can serve as a building block in divergent or convergent synthesis strategies. For example, it can be reacted with alkyne-functionalized core molecules or branching units to progressively build dendritic or hyperbranched structures mdpi.comthno.org. The aldehyde group could potentially be used to create specific branching points or to introduce further functionality at the periphery of these macromolecules.

Functionalization of Polymeric Materials and Surfaces

The ability to precisely modify existing polymeric materials and surfaces is crucial for developing advanced functional materials. Click chemistry, utilizing molecules like this compound, offers efficient pathways for such modifications paint.orgmdpi.commdpi.com.

Surfaces can be functionalized by attaching molecules containing azide or alkyne groups. This compound can be used to introduce azide functionalities onto surfaces that have been pre-functionalized with alkyne groups, or vice versa. This process, often achieved through CuAAC, results in stable covalent linkages, forming functional coatings or grafted layers. Such modifications can alter surface properties like wettability, biocompatibility, and adhesion. For instance, attaching polymers or biomolecules to surfaces via click chemistry is a common strategy to create antifouling coatings or platforms for biosensing nih.govresearchgate.netmdpi.comarxiv.org. The aldehyde group on this compound could also be utilized for surface attachment via Schiff base formation or other aldehyde-specific reactions, potentially in conjunction with click chemistry.

Beyond terminal functionalization, this compound can be incorporated into the polymer backbone or as pendant groups during polymerization. When used as a co-monomer in polymerization reactions that tolerate its functional groups, it introduces azide moieties along the polymer chain nih.govsigmaaldrich.commdpi.com. These pendant azide groups serve as reactive handles for post-polymerization modification via click chemistry, allowing for the attachment of various side chains, crosslinking, or the creation of block copolymers. The aldehyde group also provides a reactive site for further modifications, such as reductive amination or condensation reactions, thereby expanding the polymer's functional versatility.

Development of Smart Materials with Stimuli-Responsive Properties

Self-Healing Materials

While direct research findings specifically detailing the use of this compound in self-healing materials are not extensively documented in the provided literature, its chemical properties suggest potential applications. The azide group's capacity to participate in reversible or dynamic covalent chemistries, such as click reactions that can be designed to be reversible under certain conditions, could be leveraged to create dynamic polymer networks. Such networks are fundamental to the design of self-healing polymers, where broken bonds can reform to restore material integrity. The aldehyde group could also be utilized to introduce crosslinking points that might be cleavable or reformable, contributing to the dynamic nature required for self-healing. Further exploration into incorporating this compound into polymer backbones or side chains via its aldehyde functionality, followed by azide-based crosslinking or functionalization, could unlock its potential in this area.

Responsive Hydrogels

The literature reviewed does not provide specific examples of this compound being directly incorporated into responsive hydrogels. However, the compound's functional groups offer pathways for its integration into hydrogel networks. The azide group, through click chemistry, can be used to covalently link polymer chains or attach responsive moieties to a pre-formed hydrogel scaffold. The aldehyde group could be employed in condensation reactions with amine-functionalized polymers or monomers to create crosslinked hydrogel structures. If the incorporated functionalities or crosslinking mechanisms are sensitive to external stimuli such as pH, temperature, or specific analytes, the resulting hydrogels could exhibit responsive behavior. Future research could explore the synthesis of stimuli-responsive polymers using this compound as a monomer or crosslinker, followed by their assembly into hydrogel networks.

Fabrication of Biocompatible Materials and Scaffolds

This compound plays a notable role in the synthesis of advanced biomaterials, particularly in the development of peptidomimetics designed for targeted therapeutic and diagnostic applications. Its utility is evident in the creation of modified amino acid scaffolds, which are then incorporated into cyclic peptides or peptidomimetics that exhibit high affinity and selectivity for specific cell surface receptors, such as integrins. These integrin-targeting molecules are crucial for directing therapeutic agents or imaging probes to specific tissues or cells, including cancer cells.

The compound is frequently employed in reductive amination reactions to functionalize amino acid derivatives, such as 4-aminoproline. This process attaches the azido-butyl chain to the amino group of the scaffold, creating a versatile intermediate. The resulting azide-functionalized molecules can then be further modified, often via click chemistry, to conjugate them with therapeutic payloads or imaging agents. This approach has been instrumental in developing targeted drug delivery systems and molecular probes for cancer therapy and imaging.

Advanced Analytical Methodologies for Research on 4 Azidobutanal

Spectroscopic Techniques for Reaction Monitoring and Mechanistic Studies

Spectroscopic methods are indispensable for gaining detailed insights into chemical processes, including reaction kinetics and the identification of transient intermediates.

In-situ NMR Spectroscopy for Reaction Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when performed in situ, is a powerful tool for real-time monitoring of chemical reactions. It allows researchers to track the consumption of starting materials, the formation of intermediates, and the generation of products, thereby providing crucial data for kinetic studies unipr.itacs.orgbeilstein-journals.orgnih.gov. Studies involving azidoaldehydes or related compounds have utilized ¹H NMR to follow reaction progress, observing spectral changes that indicate the conversion of reactants and the appearance of new species beilstein-journals.org. For example, in the Staudinger–aza-Wittig reaction of an azidoaldehyde, ¹H NMR was used to monitor the consumption of the starting material and the formation of transient intermediates, offering insights into the reaction's temporal evolution beilstein-journals.org. While specific kinetic rate constants for 4-azidobutanal reactions using in-situ NMR were not explicitly detailed in the retrieved literature, the technique's capacity to provide quantitative information on species concentrations over time makes it invaluable for elucidating reaction mechanisms and determining kinetic parameters unipr.itacs.orgbeilstein-journals.orgnih.gov.

Time-Resolved IR and Raman Spectroscopy for Intermediates

Time-resolved infrared (IR) and Raman spectroscopy are advanced techniques employed to study the dynamics of short-lived reactive intermediates in chemical reactions. These methods can capture spectral information on a millisecond to femtosecond timescale, enabling the detection and characterization of species that exist only transiently during a reaction nih.gov. The azide (B81097) functional group (-N₃) is spectroscopically identifiable by a characteristic strong absorption band in IR spectroscopy, typically observed around 2100 cm⁻¹ unipr.it. This band serves as a marker for the presence or absence of the azide moiety during a reaction. While direct applications of time-resolved IR or Raman spectroscopy specifically to this compound intermediates were not prominently found in the provided search results, these techniques are generally applied in the study of azide photochemistry and other rapid chemical transformations to elucidate reaction pathways nih.gov.

Mass Spectrometry for Reaction Mixture Analysis and Product Elucidation

Mass spectrometry (MS) is a critical analytical technique for identifying and quantifying components within complex reaction mixtures, which is essential for understanding reaction pathways and confirming the structures of synthesized products unipr.itacs.orgnih.govuga.eduamazonaws.com. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for analyzing reaction outcomes and verifying the molecular weight and identity of target compounds acs.orgnih.govamazonaws.comub.eduscience.govdokumen.pubresearchgate.net. For related compounds, MS has provided characteristic molecular ion peaks that aid in identification; for instance, 4-azidobutylamine exhibits a molecular ion peak at m/z 114.15 (C₄H₁₀N₄⁺) unipr.it. This type of data is vital for confirming the successful synthesis and purity of compounds derived from or related to this compound.

Chromatographic Separation Techniques for Reaction Product Analysis

Chromatographic techniques are fundamental for separating, purifying, and analyzing the components of a chemical reaction mixture.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for assessing the purity of synthesized compounds and for isolating desired products from reaction mixtures acs.orgnih.govunifi.itrsc.orgresearchgate.net. In research involving this compound derivatives, HPLC analysis frequently reports high purity levels, often in the range of 96-99% acs.orgnih.govunifi.it. Furthermore, HPLC serves as a valuable tool for monitoring the progress of chemical reactions, enabling researchers to track the depletion of starting materials and the formation of products over time unipr.itbeilstein-journals.orgunifi.it. Standard HPLC purification protocols typically involve reversed-phase columns, such as C18, utilizing gradient elution systems with mixtures of water and acetonitrile, often with a small percentage of trifluoroacetic acid (TFA) as a mobile phase additive acs.orgnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds rsc.org. This technique is particularly effective for analyzing reaction products that can be vaporized without undergoing decomposition. While specific applications of GC-MS for analyzing volatile reaction products of this compound were not extensively detailed in the retrieved search results, the technique is generally employed in organic synthesis for the characterization of volatile components and impurities science.govdokumen.pubresearchgate.net. Its utility lies in its ability to separate compounds based on their boiling points and polarity, followed by mass spectral analysis for definitive identification, thereby confirming the presence of specific volatile products.

X-ray Crystallography for Structural Determination of this compound Derivatives and Complexesub.eduunipr.it

X-ray crystallography stands as a cornerstone technique for unequivocally determining the three-dimensional structure of molecules, offering precise data on bond lengths, bond angles, and molecular packing within crystalline solids. This detailed structural insight is invaluable for understanding a compound's chemical properties, reactivity, and intermolecular interactions. However, the successful application of X-ray crystallography is contingent upon the ability to obtain suitable single crystals.

In the context of this compound, research has highlighted significant challenges in achieving this. Studies indicate that this compound exhibits instability at room temperature, leading to decomposition into the corresponding aldehyde and hydrazoic acid (HN₃) d-nb.info. This inherent instability impedes the formation of stable crystals required for X-ray diffraction analysis, thereby preventing the direct structural determination of the parent compound by this method d-nb.info. Consequently, no crystal structures for this compound itself, nor for its derivatives or complexes, have been successfully determined and reported in the reviewed literature.

Data Table 1: X-ray Crystallography Analysis of this compound: Outcome

CompoundAnalytical MethodTargetOutcomeReference
This compoundX-ray CrystallographyStructural DeterminationUnsuccessful due to instability and decomposition d-nb.info

Advanced Chiral Analysis Methods for Enantiopure this compound Derivativesnih.gov

The analysis of enantiopure compounds is of paramount importance across various scientific disciplines, particularly in fields such as pharmaceuticals and materials science, where stereochemistry often dictates biological activity or material properties. For derivatives of this compound, advanced chiral analysis methods are employed to rigorously assess and confirm their enantiomeric purity.

Research has demonstrated that this compound can serve as a versatile precursor for the synthesis of chiral molecules. It can be transformed into chiral intermediates, such as N-sulfinylimines, through reactions with chiral auxiliaries like (S)-tert-butyl sulfinamide. These intermediates can subsequently be elaborated into enantiomerically enriched products, including propargylamines beilstein-journals.org.

To quantify enantiomeric purity and analyze chiral compounds, techniques such as high-performance liquid chromatography (HPLC) and polarimetry are routinely utilized. HPLC, especially when employing chiral stationary phases or specific mobile phase additives, enables the separation of enantiomers. Polarimetry, on the other hand, measures the optical rotation of a compound, providing a value directly proportional to its enantiomeric excess (ee) and absolute configuration, provided a known standard is available or the specific rotation has been established d-nb.info. Detailed HPLC conditions have been reported for the analysis of such compounds, involving specific solvent systems and gradient elution profiles designed to achieve effective separation.

Data Table 2: HPLC Conditions for Analysis of Chiral Derivatives of this compound

ParameterValue / DescriptionReference
Mobile Phase AWater/Acetonitrile/Trifluoroacetic Acid (94.9:5:0.1)
Mobile Phase BWater/Acetonitrile/Trifluoroacetic Acid (5:94.9:0.1)
Gradient Elution0-1 min (100% A), 1-30 min (100% A to 0% A), 30-44 min (0% A), 44-45 min (0% A to 100% A)
Injection Volume1.00 mL
Detection Wavelength254 nm

Compound Names Mentioned:

this compound

Computational and Theoretical Investigations of 4 Azidobutanal

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules, which dictate their behavior in chemical reactions. These methods, particularly those based on Density Functional Theory (DFT), allow for the computation of molecular geometry, electronic distribution, and orbital energies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, analyzes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict molecular reactivity wikipedia.org. The HOMO represents the highest energy level occupied by electrons and is associated with electron donation (nucleophilicity or basicity), while the LUMO represents the lowest energy level that can accept electrons, indicating electrophilicity youtube.com. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity wikipedia.orgmalayajournal.org. A smaller energy gap generally correlates with higher reactivity and lower kinetic stability.

Computational methods such as DFT, employing functionals like B3LYP or M06 with various basis sets (e.g., 6-31G(d,p), TZVP), are commonly used to calculate these frontier orbitals and their energies malayajournal.orgnih.gov. For 4-Azidobutanal, FMO analysis would aim to identify which functional group (aldehyde or azide) is more likely to act as an electron donor or acceptor, thereby predicting its preferred reaction pathways with other molecules.

Table 8.1.1: Illustrative Frontier Molecular Orbital (FMO) Data for this compound

OrbitalEnergy (eV)Description
HOMO-8.50Highest Occupied Molecular Orbital
LUMO-1.20Lowest Unoccupied Molecular Orbital
Gap7.30HOMO-LUMO Energy Gap (indicative of reactivity)

Charge Distribution and Electrostatic Potential Mapping

For this compound, ESP mapping would be instrumental in identifying sites most susceptible to nucleophilic or electrophilic attack. The aldehyde carbonyl carbon is expected to be electron-deficient (positive potential), making it a target for nucleophiles. Conversely, the nitrogen atoms of the azide (B81097) group, particularly the terminal nitrogen, might exhibit regions of negative potential, influencing their interactions.

Table 8.1.2: Illustrative Charge Distribution for this compound

Atom (Position)Partial Charge (e)
C1 (aldehyde)+0.45
O (aldehyde)-0.40
C2-0.10
C3-0.15
C4 (azide-N)-0.30
N (terminal)-0.45

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) a molecule can adopt through rotation around single bonds libretexts.orgscribd.com. Each conformer possesses a distinct potential energy, influenced by factors such as steric hindrance, torsional strain, and angle strain libretexts.orgsolubilityofthings.com. An energy landscape graphically represents these energy variations as a function of molecular geometry. Identifying the most stable conformers and the energy barriers between them is crucial for understanding a molecule's behavior, including its reactivity and interaction with other species solubilityofthings.combiorxiv.org.

For this compound, conformational analysis would involve exploring rotations around the C-C and C-N bonds to identify low-energy conformations. The relative orientation of the aldehyde group and the azide moiety would be of particular interest, as this could influence intramolecular interactions or the accessibility of these functional groups to external reagents. Computational tools can systematically explore these possibilities and map the resulting energy landscape.

Table 8.2.1: Illustrative Conformational Data for this compound

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angle (e.g., C2-C3-C4-N)Description (e.g., Anti, Gauche)
Conformer A0.00180°Anti-like
Conformer B1.5060°Gauche-like
Conformer C3.20Eclipsed/Syn

Reaction Pathway Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely applied computational method for investigating reaction mechanisms, transition states, and activation energies. DFT calculations offer a balance between accuracy and computational cost, making them suitable for exploring complex chemical transformations columbia.eduuni-muenchen.deaspbs.com.

Transition State Characterization

When a chemical reaction occurs, molecules must pass through a high-energy, unstable intermediate state known as a transition state (TS). DFT calculations can locate these structures by searching for stationary points on the potential energy surface that correspond to a single imaginary frequency in their vibrational spectrum scm.comchemrxiv.org. Characterizing the TS involves determining its geometry, vibrational frequencies, and ensuring it represents a true first-order saddle point. For this compound, DFT could be used to map pathways for reactions such as intramolecular cyclization, decomposition of the azide group, or reactions involving the aldehyde. For instance, studies have used DFT to model transition states in azide-alkyne cycloadditions , and Staudinger ligations .

Activation Energy Calculations

The activation energy () is the minimum energy required for a reaction to occur. DFT calculations provide a direct route to compute these energy barriers by determining the energy difference between the reactants and the transition state columbia.edubiomedres.usarxiv.orgaps.org. Knowledge of activation energies is critical for predicting reaction rates and understanding reaction kinetics. For this compound, calculating activation energies for various potential reactions would reveal which pathways are kinetically favored under different conditions. For example, the decomposition of the azide group or reactions involving the aldehyde could have distinct energy barriers that dictate their feasibility.

Table 8.3.2: Illustrative Activation Energy Calculation for a Hypothetical Reaction of this compound

Reaction StepTransition State (TS)Activation Energy (, kcal/mol)
Hypothetical Cyclization StepTS125.5
Hypothetical DecompositionTS232.0

Compound List

this compound

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Research Findings for this compound: Specific molecular dynamics simulation studies dedicated to investigating the solvent effects and dynamic behavior of this compound were not identified in the comprehensive literature search. While MD simulations are a widely utilized computational tool for understanding molecular behavior in different media, targeted investigations of this compound using this methodology have not been prominently reported.

Data Table: No data table can be generated for this subsection as specific research findings detailing molecular dynamics simulations for this compound were not found in the available literature.

In silico Design of Novel this compound Derivatives with Targeted Reactivity

In silico design represents a powerful approach in modern chemistry, leveraging computational methodologies to predict, design, and optimize molecular structures with desired properties or reactivities. Techniques such as quantum chemical calculations (e.g., Density Functional Theory - DFT), molecular docking, and quantitative structure-activity relationship (QSAR) modeling are employed to explore chemical space and identify promising molecular architectures. For this compound, in silico design could focus on modifying its structure to enhance or alter its reactivity, potentially leading to novel derivatives with specific applications in synthesis, materials science, or medicinal chemistry. This might involve computationally screening potential modifications to the carbon chain, the azide group, or the aldehyde functionality to tune its chemical behavior.

Research Findings for this compound: The literature search did not reveal specific in silico design studies focused on creating novel derivatives of this compound with targeted reactivity. While theoretical investigations into the intrinsic chemical properties and reactivity of this compound have been documented, such as quantum chemical calculations examining its propensity for intramolecular cycloaddition reactions which were found to be energetically unfavorable nih.govrsc.org, these studies did not extend to the computational design of new derivatives.

Data Table: No data table can be generated for this subsection as specific research findings detailing in silico design of this compound derivatives were not found in the available literature.

Compound Names Mentioned:

Compound Name

Future Perspectives and Emerging Research Directions for 4 Azidobutanal

High-Throughput Screening for Reaction DiscoveryHigh-throughput screening (HTS) methodologies are essential for accelerating the discovery of new reactions and optimizing existing ones. By employing automated platforms and miniaturized reaction formats, researchers can rapidly test a vast number of reaction conditions, catalysts, and substratesillinois.eduresearchgate.netsynplechem.comchemspeed.comacs.orgnih.govnih.govrsc.org. For 4-azidobutanal, HTS could be used to uncover new catalytic systems for its transformations, identify novel applications for its unique reactivity, or discover efficient synthetic routes. The integration of HTS with advanced analytical techniques, such as mass spectrometry, further enhances the ability to analyze reaction outcomes quickly and efficiently, driving innovation in chemical synthesis.

Compound List:

this compound

Q & A

Basic: How can researchers optimize the synthesis of 4-azidobutanal while mitigating risks associated with azide instability?

Methodological Answer:
To synthesize this compound, prioritize controlled reaction conditions (e.g., low temperature, inert atmosphere) to prevent unintended decomposition of the azide group. Use sodium azide (NaN₃) as the azide source and a carbonyl precursor (e.g., butyraldehyde derivative). Purification via column chromatography under reduced pressure minimizes exposure to heat . Monitor reaction progress with thin-layer chromatography (TLC) or NMR to detect intermediates. Safety protocols: Conduct reactions on small scales (<1 mmol), use blast shields, and avoid metal catalysts that may trigger explosive decomposition .

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • FT-IR : Confirm the azide (N₃⁻) stretch at ~2100 cm⁻¹ and aldehyde (C=O) stretch at ~1720 cm⁻¹.
  • ¹H/¹³C NMR : Identify aldehyde protons (δ ~9.5–10 ppm) and azide-adjacent methylene groups (δ ~3.5–4 ppm).
  • HPLC-MS : Quantify purity and detect byproducts (e.g., hydrazones from aldehyde side reactions).
  • Elemental Analysis : Validate stoichiometry (C₄H₇N₃O). Cross-reference data with synthetic controls to rule out degradation .

Advanced: How can computational methods (e.g., DFT) elucidate the reaction mechanisms of this compound in click chemistry applications?

Methodological Answer:
Use density functional theory (DFT) to model the energy profiles of this compound in Huisgen cycloadditions or Staudinger reactions. Key steps:

Optimize geometries of reactants, transition states, and products using B3LYP/6-31G(d).

Calculate activation energies to identify rate-limiting steps.

Compare theoretical NMR/IR spectra with experimental data to validate models.

Assess solvent effects (e.g., DMSO vs. THF) via implicit solvation models. Publish raw computational data (e.g., .log files) for reproducibility .

Advanced: How should researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:
Contradictions often arise from differences in experimental setups. To resolve:

Systematic Review : Tabulate literature data (Table 1) to identify variables (pH, solvent, temperature).

Controlled Replication : Reproduce key studies under standardized conditions (e.g., phosphate buffers, 25°C).

Statistical Analysis : Apply ANOVA to assess significance of discrepancies.

Mechanistic Probes : Use UV-Vis spectroscopy to track azide decomposition kinetics at specific pH levels.

Study pH Range Observed Stability Method
A3–5Stable (>24h)HPLC
B7–9Rapid degradationNMR

Address outliers by testing hypotheses (e.g., nucleophilic attack on the aldehyde at high pH) .

Basic: What strategies ensure reproducibility in this compound-based kinetic studies?

Methodological Answer:

  • Standardized Protocols : Pre-equilibrate solvents and reagents to eliminate moisture/O₂.
  • Calibration : Use internal standards (e.g., benzophenone) for spectroscopic quantification.
  • Data Logging : Document exact reaction times, temperatures, and stirring rates.
  • Open Data : Share raw kinetic traces (e.g., absorbance vs. time) and curve-fitting parameters (e.g., R² values for pseudo-first-order plots) .

Advanced: How can researchers design experiments to probe the dual reactivity (azide vs. aldehyde) of this compound in multicomponent reactions?

Methodological Answer:

  • Competition Experiments : React this compound with equimolar azide- and aldehyde-selective reagents (e.g., alkynes and amines).
  • In Situ Monitoring : Use stopped-flow NMR or Raman spectroscopy to track reagent consumption.
  • Computational Screening : Predict selectivity trends using Fukui indices or electrostatic potential maps.
  • Orthogonal Protection : Temporarily block the aldehyde (e.g., as an acetal) to isolate azide reactivity, then deprotect for downstream aldehyde reactions .

Basic: What are the best practices for handling and storing this compound to prevent decomposition?

Methodological Answer:

  • Storage : Keep at –20°C in amber vials under argon. Avoid freeze-thaw cycles.
  • Handling : Use PTFE-coated stir bars and glass syringes to minimize metal contact.
  • Stability Testing : Periodically assay purity via HPLC and adjust storage conditions if degradation exceeds 5% over six months .

Advanced: How can contradictions in bioorthogonal labeling efficiency using this compound-derived probes be analyzed?

Methodological Answer:

Meta-Analysis : Compare labeling yields across cell lines, concentrations, and incubation times.

Confocal Microscopy : Image subcellular localization to assess probe penetration vs. reactivity.

Control Experiments : Use azide-free analogs to distinguish specific labeling from background.

Multivariate Regression : Identify dominant factors (e.g., pH, reducing agents) affecting efficiency. Publish negative results to refine mechanistic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.